The Strategic Intermediate: A Technical Guide to 5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3)
The Strategic Intermediate: A Technical Guide to 5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3)
This guide provides an in-depth technical overview of 5-Bromo-6-methoxypyridin-2-amine, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, reactivity, and its strategic importance in the construction of complex, biologically active molecules.
Introduction: A Versatile Scaffold in Medicinal Chemistry
5-Bromo-6-methoxypyridin-2-amine is a substituted pyridine derivative that has garnered significant interest in pharmaceutical research.[1] Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic amino group, and a methoxy group, makes it a highly versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. The pyridine core is a privileged structure in medicinal chemistry, and the specific arrangement of substituents on this molecule allows for selective and sequential functionalization, making it a valuable tool in the synthesis of novel therapeutic agents.[2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of 5-Bromo-6-methoxypyridin-2-amine is fundamental for its effective use.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1211533-83-3 | [3] |
| Molecular Formula | C₆H₇BrN₂O | [3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Purity | ≥97% | [5] |
| Storage | 4°C, protect from light | [5] |
| SMILES | COC1=C(Br)C=CC(N)=N1 | [5] |
| InChIKey | STTFWVSVDMLUCF-UHFFFAOYSA-N | [6] |
Spectroscopic Data
¹H NMR (300MHz, chloroform-d) δ ppm: [4]
-
7.49 (d, J=8.0 Hz, 1 H): This doublet corresponds to the proton at the C3 position of the pyridine ring. The coupling constant of 8.0 Hz is typical for ortho-coupling between protons on a pyridine ring.
-
5.99 (d, J=8.0 Hz, 1 H): This doublet is assigned to the proton at the C4 position, showing the same ortho-coupling to the C3 proton.
-
4.31 (br. s., 2H): This broad singlet represents the two protons of the primary amine group (-NH₂). The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.
-
3.91 (s, 3 H): This singlet is attributed to the three protons of the methoxy group (-OCH₃).
Synthesis and Purification
The most common and efficient synthesis of 5-Bromo-6-methoxypyridin-2-amine involves the regioselective bromination of 6-methoxypyridin-2-amine.
Synthetic Workflow
Caption: Synthetic route to 5-Bromo-6-methoxypyridin-2-amine.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]
Materials:
-
6-methoxypyridin-2-amine
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL), add N-bromosuccinimide (7.17 g, 40.3 mmol).
-
Stir the reaction mixture at room temperature for 90 minutes.
-
Add an additional portion of N-bromosuccinimide (7.17 g, 40.3 mmol) in acetonitrile (35 mL).
-
Continue stirring at room temperature for another 90 minutes.
-
Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x 250 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluting with 10-15% ethyl acetate in hexane) to yield 5-bromo-6-methoxypyridin-2-amine (12.1 g, 74% yield) as an off-white solid.[4]
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-6-methoxypyridin-2-amine lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Reactivity Profile
The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The bromine atom at the 5-position is susceptible to a range of cross-coupling reactions, while the amino group at the 2-position can be a site for N-functionalization or can direct further electrophilic substitution.
Key Reactions:
-
Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl scaffolds.[8]
-
Buchwald-Hartwig Amination: The bromine atom can be substituted with various primary and secondary amines to form C-N bonds, providing access to a diverse array of substituted aminopyridines.
-
Sonogashira Coupling: This reaction enables the formation of C-C bonds between the bromo-pyridine and terminal alkynes.
-
Heck Coupling: The introduction of vinyl groups can be achieved through this palladium-catalyzed reaction with alkenes.[9]
The reactivity of the C-Br bond in 5-Bromo-6-methoxypyridin-2-amine is generally higher than a corresponding C-Cl bond due to the lower bond dissociation energy of the C-Br bond.[10] This allows for selective reactions at the bromine position, even in the presence of other, less reactive halogens on the same or a different molecule.
Role in the Synthesis of Bioactive Molecules
Derivatives of 5-Bromo-6-methoxypyridin-2-amine are of interest in the development of various therapeutic agents, including kinase inhibitors and central nervous system (CNS) targeted agents.[1][11]
The following workflow illustrates a generalized approach to leveraging this intermediate in a drug discovery program.
Caption: Generalized drug discovery workflow utilizing 5-Bromo-6-methoxypyridin-2-amine.
While specific examples of marketed drugs derived directly from this starting material are not prominent in the public literature, its structural motifs are present in numerous compounds under investigation. For instance, related bromo-methoxy-aminopyridine scaffolds have been used to synthesize potent dopamine D2/D3 and serotonin 5-HT3 receptor antagonists.[11]
Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
5-Bromo-6-methoxypyridin-2-amine is a strategically important and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined synthesis, predictable reactivity in a range of powerful cross-coupling reactions, and the biological relevance of its derivatives make it a valuable asset for any drug discovery program. This guide has provided a comprehensive overview of its key technical aspects to empower researchers to effectively utilize this compound in their quest for novel therapeutic agents.
References
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Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
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Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
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- Supporting Information for a relevant chemical synthesis paper from The Royal Society of Chemistry. (Please note: A specific public URL for this supporting information is not available, but such documents are typically found on the journal's website alongside the main article).
- Ambeed. (n.d.). 1211533-83-3 | 5-Bromo-6-methoxypyridin-2-amine. Ambeed.
- Supporting Information for a relevant chemical synthesis paper from The Royal Society of Chemistry. (Please note: A specific public URL for this supporting information is not available, but such documents are typically found on the journal's website alongside the main article).
- Ambeed. (n.d.). 884494-81-9|3-Bromo-5-fluoro-2-methoxypyridine. Ambeed.
- Ambeed. (n.d.). 1002309-52-5|1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H). Ambeed.
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